InChI=1S/C5H12N2O/c1-2-7-4-3-5(6)8/h7H,2-4H2,1H3,(H2,6,8)
. The compound’s canonical SMILES representation is CCNCCC(=O)N
. The synthesis of 3-(Ethylamino)propanamide can be approached through several methodologies, primarily focusing on the reaction of propanoyl chloride with ethylamine. This reaction typically involves the following steps:
The molecular formula for 3-(Ethylamino)propanamide is . The structure consists of:
3-(Ethylamino)propanamide can participate in several chemical reactions due to its functional groups:
The mechanism by which 3-(Ethylamino)propanamide exerts its effects, particularly in biological systems, involves its interaction with various receptors and enzymes. The ethylamino group may enhance its lipophilicity, facilitating membrane penetration and interaction with cellular targets.
Research indicates that compounds similar to 3-(Ethylamino)propanamide exhibit activities such as:
3-(Ethylamino)propanamide has several scientific uses:
CAS No.: 17355-83-8
CAS No.: 18326-62-0
CAS No.:
CAS No.:
CAS No.: 27545-53-5
CAS No.: 16079-52-0